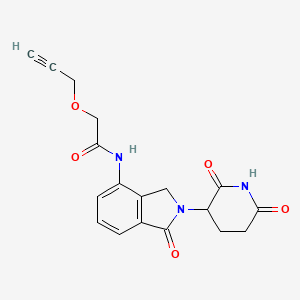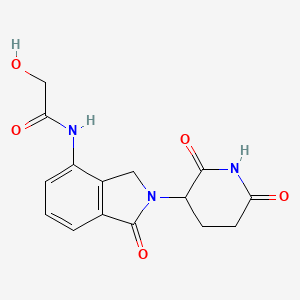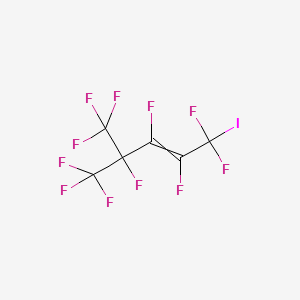![molecular formula C11H12BrN B14773764 (1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group and an azabicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a bromophenyl halide reacts with the azabicyclohexane core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced azabicyclohexane derivative.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance binding affinity to these targets, while the azabicyclohexane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- (1s,5r)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane
- (1s,5r)-1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane
- (1s,5r)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
Uniqueness
(1s,5r)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can lead to distinct chemical and biological behaviors, making this compound particularly valuable for specific applications.
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9?,11-/m1/s1 |
Clave InChI |
KHJRUTSPEDPIBP-HCCKASOXSA-N |
SMILES isomérico |
C1C2[C@]1(CNC2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1C2C1(CNC2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


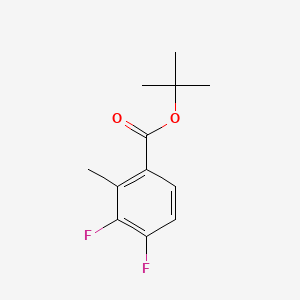
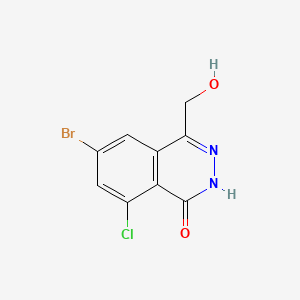
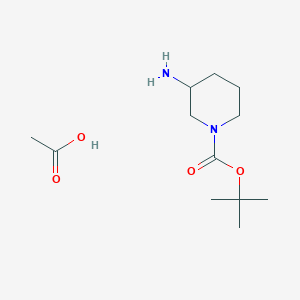
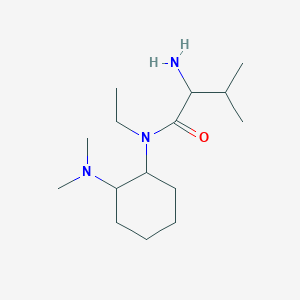
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)
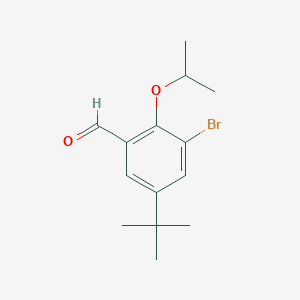
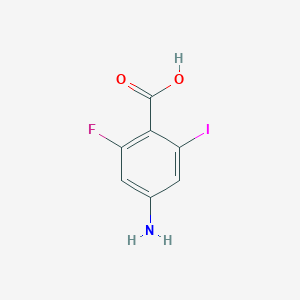
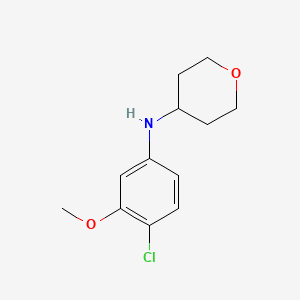
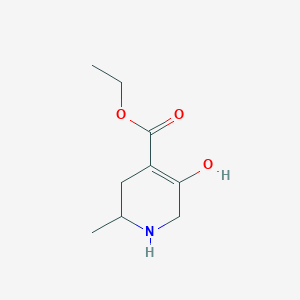
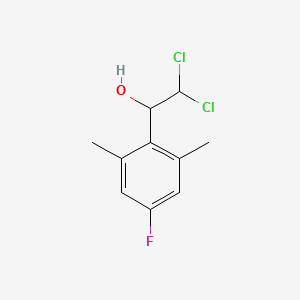
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
